4-Dodecylresorcinol
Overview
Description
4-Dodecylresorcinol is an organic compound with the molecular formula C18H30O2 . It is a derivative of resorcinol, where a dodecyl group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Dodecylresorcinol can be synthesized through the alkylation of resorcinol with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound involves similar alkylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Dodecylresorcinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones are the major products.
Reduction: Dihydroxy derivatives are formed.
Substitution: Halogenated or nitrated derivatives are produced.
Scientific Research Applications
4-Dodecylresorcinol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing into its potential use in dermatological treatments.
Industry: It is used in the formulation of certain cosmetic products due to its skin-lightening properties.
Mechanism of Action
The mechanism of action of 4-Dodecylresorcinol involves its interaction with cellular components. It is believed to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, which explains its use in skin-lightening products. The molecular targets include the active site of tyrosinase, where it binds and prevents the enzyme from catalyzing the production of melanin.
Comparison with Similar Compounds
Similar Compounds
- 4-Hexylresorcinol
- 5-Heptadecylresorcinol
- 4-Hexylresorcinol
Uniqueness
Compared to similar compounds, 4-Dodecylresorcinol has a longer alkyl chain, which can influence its solubility and interaction with biological membranes. This makes it particularly effective in applications where longer alkyl chains are beneficial, such as in certain cosmetic formulations.
Properties
IUPAC Name |
4-dodecylbenzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17(19)15-18(16)20/h13-15,19-20H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWVPHWHEGQZOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179041 | |
Record name | 4-Dodecylresorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Acros Organics MSDS] | |
Record name | 4-Dodecylresorcinol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
24305-56-4 | |
Record name | 4-Dodecylresorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24305-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Dodecylresorcinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024305564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Dodecylresorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-dodecylresorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.935 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Laurylresorcinol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M6LT4SNF7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Dodecylresorcinol impact asphaltene precipitation, and what makes it effective?
A: this compound exhibits a strong capacity to inhibit asphaltene precipitation in crude oil. [, ] This is attributed to its amphiphilic nature, allowing it to interact with both the polar asphaltene molecules and the non-polar components of the crude oil. This interaction stabilizes the asphaltenes, preventing their aggregation and subsequent precipitation. [, ] Studies have shown that this compound, along with other vegetable oil types and organic acids, effectively delays the onset of asphaltene precipitation, offering a practical solution for crude oil treatment. []
Q2: What is the mechanism behind this compound's inhibitory effect on phenoloxidase?
A: this compound acts as a potent inhibitor of phenoloxidase, an enzyme crucial for insect pigmentation and immune response. [, ] Research suggests that this inhibition is reversible and competitive in nature. [] This implies that this compound likely competes with the natural substrate for binding to the enzyme's active site. The long alkyl chain and the resorcinol moiety in its structure might play crucial roles in binding and inhibiting the enzyme's activity. [, ]
Q3: Can you provide details about the structural characteristics of this compound?
A3: this compound possesses a resorcinol core structure, which consists of a benzene ring with two hydroxyl (-OH) groups attached at positions 1 and 3. At position 4 of this ring, a twelve-carbon linear alkyl chain is attached, contributing to its hydrophobic character. While specific spectroscopic data isn't provided in the provided research, its structure can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. These methods can provide insights into the compound's structure, bonding, and functional groups.
Q4: How does the structure of this compound relate to its ability to form supramolecular structures?
A: The amphiphilic nature of this compound, driven by its hydrophilic resorcinol head and hydrophobic alkyl tail, enables it to self-assemble into organized structures in a suitable environment. Research shows that when blended with specific polymers like DTEO-alt-PV, this compound forms lamellar structures. [] In this arrangement, layers of DTEO-alt-PV align parallel to each other, with interdigitated layers of this compound in between. [] This self-assembly behavior can be further explored for potential applications in material science and drug delivery.
Q5: What analytical methods have been employed to study this compound?
A: Various analytical techniques have been used to investigate this compound in different research contexts. High-performance liquid chromatography (HPLC) with electrochemical detection has been successfully used to determine its concentration in biological samples like blood and saliva. [] This method offers high sensitivity and selectivity, enabling the detection of trace amounts of the compound. [] Additionally, spectroscopic techniques like Near Infrared (NIR) spectrophotometry are used to study its impact on asphaltene precipitation. [] Further research may explore additional analytical techniques to fully characterize and quantify this compound in diverse applications.
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